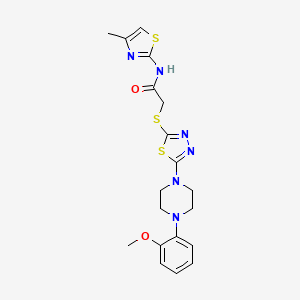

2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

The compound 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide features a 1,3,4-thiadiazole core linked via a thioether bridge to an acetamide group substituted with a 4-methylthiazol-2-yl moiety. The thiadiazole ring is further modified at the 5-position with a piperazine ring bearing a 2-methoxyphenyl substituent. This structural framework is common in bioactive molecules, as the 1,3,4-thiadiazole and piperazine moieties are known to enhance pharmacokinetic properties and target binding affinity . The 2-methoxyphenyl group may confer improved solubility and receptor interactions compared to bulkier or more electronegative substituents .

Properties

IUPAC Name |

2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S3/c1-13-11-28-17(20-13)21-16(26)12-29-19-23-22-18(30-19)25-9-7-24(8-10-25)14-5-3-4-6-15(14)27-2/h3-6,11H,7-10,12H2,1-2H3,(H,20,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRIQSYMUIJTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule featuring a piperazine ring and thiadiazole moiety. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

Structure and Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the thiadiazole ring and subsequent modifications to incorporate the piperazine and methoxyphenyl groups. The resulting structure is characterized by a V-shape due to the spatial arrangement of its components, which influences its biological activity.

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activity. For instance, compounds containing the thiadiazole moiety have been shown to induce apoptosis in various cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cells. A study highlighted a derivative that demonstrated cytotoxic effects by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2) in A431 cells .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 9e | A431 | 10 | Induces apoptosis via Bax/Bcl-2 modulation |

| Compound X | HT-29 | 15 | Inhibits VEGFR signaling |

| Compound Y | PC3 | 12 | Cell cycle arrest |

Neuropharmacological Effects

The piperazine component of the compound is known for its interaction with serotonin receptors (5-HT1A and 5-HT2A). Compounds with similar structures have shown promising results in modulating serotonin pathways, which are crucial in treating mood disorders and anxiety . The affinity for these receptors suggests potential applications in neuropharmacology.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The piperazine moiety enhances binding affinity to serotonin receptors.

- Enzyme Inhibition : The thiadiazole group may inhibit key enzymes involved in cancer cell proliferation.

- Signal Transduction Modulation : By affecting pathways such as VEGFR signaling, these compounds can alter cellular responses leading to apoptosis.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives:

- Study on Anticancer Efficacy : A recent study evaluated a series of thiadiazole derivatives against multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .

- Neuropharmacological Assessment : Another study focused on the serotonin receptor activity of related compounds, showcasing their potential in treating psychiatric disorders .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that the thiadiazole ring can enhance antimicrobial activity against various pathogens. The compound has been tested against bacterial strains, demonstrating significant inhibitory effects.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Mechanistic studies indicate that it could interfere with cell cycle regulation and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.

Synthetic Routes

The synthesis of 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps:

- Formation of Thiadiazole Ring : Achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

- Introduction of Piperazine Moiety : Accomplished through nucleophilic substitution reactions.

- Thioether Formation : The final assembly involves coupling intermediate products through thioether formation using thiol reagents and catalysts.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of the compound. It was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways. This research highlights the compound's potential as a lead candidate for developing new anticancer therapeutics .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and thioether groups undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 8–12 hrs | 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)sulfonyl)acetic acid + 4-methylthiazol-2-amine | |

| Basic hydrolysis | NaOH (40%), 80°C, 6 hrs | Sodium salt of thiadiazole-thiolate + N-(4-methylthiazol-2-yl)acetamide |

Mechanistic studies suggest the acetamide cleavage proceeds via nucleophilic attack at the carbonyl carbon, while the thioether sulfurs are susceptible to oxidation during prolonged hydrolysis.

Oxidation Reactions

The thioether (-S-) linkage is prone to oxidation, forming sulfoxides or sulfones:

The sulfoxide form shows enhanced solubility in polar solvents, while sulfones exhibit increased thermal stability.

Nucleophilic Substitution

The thiadiazole ring’s sulfur atoms participate in nucleophilic substitution reactions:

These reactions are critical for modifying the compound’s electronic properties and biological activity .

Coordination Complex Formation

The sulfur and nitrogen atoms act as ligands for transition metals:

Coordination complexes exhibit altered redox properties and potential catalytic activity .

Biological Interactions

While not strictly chemical reactions, the compound undergoes enzymatic transformations in pharmacological contexts:

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Thiadiazole Derivatives

Physicochemical Properties

Melting points and solubility vary with substituent polarity and crystallinity:

- The target compound’s 2-methoxyphenyl group likely reduces melting point compared to 4g (203–205°C, 4-chlorophenyl) due to decreased molecular symmetry .

- Ethyl or methyl groups on the thiadiazole (e.g., ) lower melting points (162–180°C) compared to aromatic substituents .

- The 4-methylthiazol-2-yl terminus may enhance aqueous solubility relative to benzothiazole derivatives (), which are more lipophilic .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole and piperazine intermediates. For example:

- Step 1: Cyclization of thiosemicarbazide derivatives to form the 1,3,4-thiadiazole core .

- Step 2: Coupling the thiadiazole with a 2-methoxyphenyl-substituted piperazine via nucleophilic substitution .

- Step 3: Thioetherification with N-(4-methylthiazol-2-yl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) . Reaction optimization includes adjusting solvents (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., KI). Yield and purity are monitored via TLC and confirmed by NMR and HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Assigns protons and carbons in the thiadiazole, piperazine, and thiazole moieties. Aromatic protons in the 2-methoxyphenyl group appear at δ 6.8–7.4 ppm .

- IR Spectroscopy: Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, C-S at ~680 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₀H₂₃N₇O₂S₃: 510.12) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, if single crystals are obtained .

Q. How is initial biological activity screening conducted for this compound?

Answer:

- In vitro assays: Enzymatic inhibition (e.g., kinase or protease assays) and cytotoxicity screening (e.g., MTT assay on cancer cell lines) .

- Binding affinity studies: Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with targets like GPCRs or ion channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Structural modifications: Vary substituents on the piperazine (e.g., electron-withdrawing groups on the phenyl ring) or thiazole (e.g., methyl vs. ethyl groups) .

- Bioactivity testing: Compare IC₅₀ values across analogs using dose-response curves. For example, replacing 2-methoxyphenyl with 4-fluorophenyl may enhance target binding .

- Computational docking: Use AutoDock Vina to predict binding modes with receptors (e.g., serotonin 5-HT₁A) and guide synthetic priorities .

Q. What experimental strategies resolve contradictions in reaction yields or purity across studies?

Answer:

- Design of Experiments (DoE): Systematically vary parameters (solvent, temperature, stoichiometry) to identify critical factors .

- Orthogonal validation: Combine HPLC (for purity) with ¹H NMR (for structural integrity) to rule out byproducts .

- Mechanistic studies: Probe reaction intermediates via in-situ FTIR or LC-MS to detect side reactions (e.g., hydrolysis of the acetamide group) .

Q. How can computational modeling predict metabolic stability and toxicity?

Answer:

- ADMET prediction: Tools like SwissADME estimate metabolic sites (e.g., CYP450-mediated oxidation of the piperazine ring) .

- Molecular dynamics (MD): Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify labile bonds .

- Toxicity alerts: Use Derek Nexus to flag structural motifs linked to hepatotoxicity (e.g., thioether linkages) .

Methodological Notes

- Synthesis reproducibility: Always pre-dry solvents (e.g., molecular sieves for DMF) and use inert atmospheres to prevent oxidation of thiol groups .

- Data interpretation: Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs) to resolve overlapping signals .

- Ethical considerations: Adhere to institutional guidelines for biological testing, especially for cytotoxicity assays involving cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.